

# Application Notes and Protocols for High-Throughput Screening using NanoLuc® Luciferase

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## Compound of Interest

Compound Name: NanoLuc substrate 1

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging the sensitivity and versatility of NanoLuc® (Nluc) luciferase in high-throughput screening (HTS) applications. NanoLuc® luciferase is a small (19 kDa), ATP-independent enzyme engineered from the deep-sea shrimp *Oplophorus gracilirostris* that generates a very bright, glow-type luminescence signal.<sup>[1][2][3][4][5][6]</sup> Its exceptional brightness, small size, and stability make it an ideal reporter for a wide range of HTS assays, including reporter gene assays, protein-protein interaction studies, and target engagement assays.<sup>[1][3][4][5]</sup>

## Key Advantages of NanoLuc® Luciferase in HTS:

- **High Sensitivity:** The intense signal from NanoLuc® allows for the use of smaller sample volumes and lower cell numbers, facilitating assay miniaturization in 384- and 1536-well formats.<sup>[6]</sup>
- **Broad Dynamic Range:** The bright signal provides a wide dynamic range, enabling the detection of both weak and strong biological responses.
- **ATP-Independent:** Unlike firefly luciferase, NanoLuc® does not require ATP, making it suitable for assays where cellular ATP levels may be compromised, such as in studies of cytotoxicity or metabolic pathways.<sup>[1][2][3][5]</sup>

- **Glow-Type Signal:** The stable, long-lasting luminescence simplifies assay workflow, allowing for batch processing of plates without the need for precise timing of measurements.[\[6\]](#)[\[7\]](#)
- **Small Size:** The small size of the NanoLuc® protein minimizes the risk of steric hindrance when fused to proteins of interest, preserving their natural function.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Application 1: Reporter Gene Assays for Pathway Analysis

Reporter gene assays are a cornerstone of drug discovery, enabling the quantification of gene expression changes in response to various stimuli. NanoLuc® luciferase is an excellent reporter for these assays due to its high sensitivity and broad dynamic range.

### Experimental Workflow: NanoLuc® Reporter Gene Assay

#### Protocol: NanoLuc® Reporter Gene Assay

This protocol is designed for a 384-well plate format.

Materials:

- Mammalian cells of interest
- NanoLuc® reporter vector with the desired promoter or response element
- Transfection reagent
- Cell culture medium
- White, opaque 384-well assay plates
- Test compounds
- Nano-Glo® Luciferase Assay System (Promega)
- Luminometer

#### Procedure:

- Cell Transfection:
  - Co-transfect mammalian cells with the NanoLuc® reporter vector and a control vector (e.g., a constitutively expressed firefly luciferase for normalization) using a suitable transfection reagent.
  - Follow the manufacturer's protocol for the transfection reagent.
- Cell Plating:
  - After 24-48 hours of transfection, harvest the cells and resuspend them in fresh culture medium.
  - Dispense 20 µL of the cell suspension into each well of a white, opaque 384-well plate. The optimal cell number per well should be determined empirically but typically ranges from 2,000 to 10,000 cells.
- Compound Addition:
  - Prepare serial dilutions of test compounds in an appropriate solvent (e.g., DMSO).
  - Add a small volume (e.g., 20 nL) of the compound dilutions to the assay plates. The final DMSO concentration should typically be kept below 0.5%.
- Incubation:
  - Incubate the plates for a period sufficient to allow for changes in gene expression (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Luminescence Detection:
  - Equilibrate the assay plates and the Nano-Glo® Luciferase Assay Reagent to room temperature.<sup>[8][9]</sup>
  - Add a volume of Nano-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 20 µL).<sup>[9]</sup>

- Incubate the plates at room temperature for at least 3 minutes to ensure cell lysis and stabilization of the luminescent signal.[8][9]
- Measure the luminescence using a plate reader.

## Data Presentation: Reporter Gene Assay Results

Compound ID	Concentration (µM)	Raw Luminescence (RLU)	Normalized Response (%)	Z'-Factor
Cmpd-001	0.1	1,500,000	85	0.78
Cmpd-001	1	1,200,000	68	
Cmpd-001	10	800,000	45	
Positive Control	10	1,800,000	100	
Negative Control	-	150,000	0	

## Application 2: Protein-Protein Interaction (PPI) Assays

The study of protein-protein interactions is crucial for understanding cellular signaling and identifying new therapeutic targets. NanoLuc® technology offers two powerful platforms for studying PPIs in live cells: Bioluminescence Resonance Energy Transfer (BRET) and NanoBiT® complementation.

### NanoBRET™ Assay for PPIs

The NanoBRET™ assay is a proximity-based assay that measures the energy transfer between a NanoLuc® luciferase donor and a fluorescently labeled acceptor.[10][11] When the two fusion proteins interact, the donor and acceptor are brought into close proximity, resulting in a BRET signal.[6][10]

### Signaling Pathway: Generic PPI Detection with NanoBRET™

## Protocol: NanoBRET™ PPI Assay

This protocol is a general guideline and may require optimization for specific protein pairs.

### Materials:

- HEK293 cells or other suitable cell line
- Expression vector for Protein A fused to NanoLuc® luciferase
- Expression vector for Protein B fused to HaloTag® or another suitable acceptor
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- White, opaque 96-well or 384-well assay plates
- NanoBRET® Nano-Glo® Substrate (Promega)
- HaloTag® NanoBRET® 618 Ligand (Promega)
- Luminometer with 460 nm and >600 nm emission filters

### Procedure:

- Cell Transfection:
  - Co-transfect cells with the NanoLuc®-fusion and HaloTag®-fusion constructs. The optimal ratio of donor to acceptor plasmid should be determined empirically.
  - Plate the transfected cells in white, opaque assay plates and incubate for 24-48 hours.
- Acceptor Labeling:
  - Add the HaloTag® NanoBRET® 618 Ligand to the cells at a final concentration of 100 nM.
  - Incubate for 2-4 hours at 37°C.

- Compound Treatment (for inhibitor screening):
  - Add test compounds to the wells and incubate for the desired time.
- Signal Detection:
  - Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
  - Add the substrate to each well.
  - Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) simultaneously using a luminometer equipped with appropriate filters.[6]
- Data Analysis:
  - Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
  - Subtract the BRET ratio of cells expressing only the donor from the raw BRET ratio of cells expressing both donor and acceptor to obtain the net BRET ratio.

### Data Presentation: NanoBRET™ PPI Assay Results

Compound ID	Concentration (µM)	Net BRET Ratio	% Inhibition	IC50 (µM)
Cmpd-002	0.1	0.08	15	1.2
Cmpd-002	1	0.05	50	
Cmpd-002	10	0.02	80	
Positive Control	-	0.10	0	
Negative Control	-	0.01	-	

## Application 3: Target Engagement Assays

Verifying that a compound binds to its intended target within a cellular context is a critical step in drug development. The NanoBRET™ Target Engagement (TE) assay is a powerful tool for

quantifying compound binding to a specific protein in live cells.[12]

## Experimental Workflow: NanoBRET™ Target Engagement Assay

### Protocol: NanoBRET™ Target Engagement Assay

This protocol provides a general framework for measuring the intracellular binding of a compound to a target protein.

#### Materials:

- Cells expressing the target protein fused to NanoLuc® luciferase
- White, opaque 384-well assay plates
- Test compounds
- NanoBRET™ tracer specific for the target protein
- NanoBRET® Nano-Glo® Substrate (Promega)
- Luminometer with appropriate filters

#### Procedure:

- Cell Plating:
  - Plate cells expressing the target-NanoLuc® fusion protein in a 384-well plate.
- Compound Addition:
  - Add serial dilutions of the test compound to the wells.
- Tracer Addition:
  - Add the specific NanoBRET™ tracer to the wells. The optimal tracer concentration should be determined empirically.

- Incubation:
  - Incubate the plate at room temperature to allow the binding to reach equilibrium.
- Signal Detection:
  - Add the NanoBRET® Nano-Glo® Substrate to all wells.
  - Measure the donor (460 nm) and acceptor (>600 nm) emission signals.
- Data Analysis:
  - Calculate the BRET ratio for each well.
  - Plot the BRET ratio as a function of compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in the cellular environment.

## Data Presentation: Target Engagement Assay Results

Target Protein	Compound ID	Cellular IC50 (µM)	Biochemical IC50 (µM)	Cell Permeability Ratio
Kinase A	Cmpd-003	0.5	0.1	5
Kinase A	Cmpd-004	2.0	1.8	1.1
Bromodomain X	Cmpd-005	0.08	0.05	1.6

## Application 4: GPCR Signaling Assays

G-protein coupled receptors (GPCRs) are a major class of drug targets. NanoLuc®-based assays, particularly NanoBiT® complementation, are well-suited for studying GPCR-G protein interactions and identifying biased ligands.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Signaling Pathway: GPCR-G Protein Interaction using NanoBiT®

### Protocol: NanoBiT® GPCR-G Protein Interaction Assay



**Materials:**

- HEK293 cells
- Expression vector for the GPCR of interest fused to LgBiT
- Expression vector for the G-protein subunit of interest fused to SmBiT
- Transfection reagent
- White, opaque 384-well plates
- Nano-Glo® Live Cell Assay System (Promega)
- Test ligands
- Luminometer

**Procedure:**

- Cell Transfection:
  - Co-transfect HEK293 cells with the GPCR-LgBiT and G-protein-SmBiT constructs.
- Cell Plating:
  - Plate the transfected cells in 384-well plates and incubate for 24 hours.
- Ligand Addition:
  - Add serial dilutions of test ligands to the wells.
- Signal Detection:
  - Add the Nano-Glo® Live Cell Substrate to the wells.
  - Measure luminescence over time to capture the kinetics of the interaction, or at a single endpoint.

## Data Presentation: GPCR-G Protein Interaction Assay Results

Ligand ID	Concentration (nM)	Luminescence Fold Change	EC50 (nM)	Pathway Bias (vs. Arrestin)
Ligand-A	1	2.5	8.2	G-protein
Ligand-A	10	5.8		
Ligand-A	100	10.2		
Ligand-B	10	1.5	25.6	Balanced
Ligand-B	100	3.2		
Ligand-B	1000	4.5		

These application notes and protocols provide a starting point for implementing NanoLuc® luciferase technology in your HTS workflows. Optimization of assay conditions, such as cell number, reagent concentrations, and incubation times, is recommended for achieving the best performance for your specific application.

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